molecular formula C10H10N2O B3237069 1,6-Dimethylquinazolin-4(1H)-one CAS No. 1379685-34-3

1,6-Dimethylquinazolin-4(1H)-one

Cat. No.: B3237069
CAS No.: 1379685-34-3
M. Wt: 174.2 g/mol
InChI Key: REEZMMGHTDMJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Evolution of Quinazolinone Research

The journey of quinazolinone chemistry began in the late 19th century. The first synthesis of a quinazolinone derivative was reported in 1869 by Griess, who prepared 2-cyanoquinazolin-4(3H)-one from anthranilic acid and cyanogen. ijprajournal.comnih.govtaylorandfrancis.com This initial discovery laid the groundwork for future explorations. A significant milestone came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline (B50416) through the decarboxylation of its 2-carboxy derivative. wikipedia.orgresearchgate.net However, it was the work of Siegmund Gabriel in 1903, who synthesized quinazoline from o-nitrobenzylamine, that provided a more comprehensive understanding of its structure. taylorandfrancis.comwikipedia.org

The early 20th century saw a steady but measured pace of research. However, the discovery of the potent antimalarial activity of the quinazolinone alkaloid febrifugine (B1672321) in the mid-1950s ignited a surge of interest in this class of compounds. ijprajournal.com This was further amplified by the synthesis and subsequent clinical use of methaqualone, a sedative-hypnotic drug, which highlighted the therapeutic potential of synthetic quinazolinones. ijprajournal.comjuniperpublishers.comnih.gov These developments catalyzed a paradigm shift, transforming quinazolinone research from a niche area of organic synthesis into a major focus of medicinal chemistry.

Significance of the Quinazolinone Scaffold in Chemical Sciences and Medicinal Chemistry

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com This versatility stems from the scaffold's unique structural features, including its aromatic nature, the presence of hydrogen bond donors and acceptors, and the ability to be readily functionalized at various positions. These characteristics allow for the creation of large and diverse chemical libraries with a wide range of physicochemical properties.

The significance of the quinazolinone core is underscored by the vast array of biological activities exhibited by its derivatives. juniperpublishers.comnih.govresearchgate.netresearchgate.netmdpi.com Researchers have extensively documented their potential as:

Anticancer agents nih.govresearchgate.netnih.gov

Antimicrobial and antifungal agents nih.gov

Anti-inflammatory drugs researchgate.net

Antiviral compounds, including anti-HIV agents juniperpublishers.comresearchgate.net

Anticonvulsants juniperpublishers.com

Antihypertensive agents juniperpublishers.comnih.gov

Antitubercular agents mdpi.com

Antimalarial drugs juniperpublishers.com

This broad spectrum of activity has led to the development of several clinically successful drugs, such as the anticancer medication gefitinib, which targets the epidermal growth factor receptor (EGFR) kinase. wikipedia.org The ease of synthesis and the potential for structural modification continue to make quinazolinones an attractive scaffold for the discovery of new therapeutic agents. nih.gov

Scope and Focus of Current Academic Inquiry into 1,6-Dimethylquinazolin-4(1H)-one and its Related Derivatives

Within the expansive family of quinazolinones, specific derivatives are now the subject of dedicated research efforts. One such compound is This compound . Current academic inquiry into this molecule and its closely related analogs is multifaceted, primarily focusing on its synthesis, characterization, and the exploration of its potential biological activities.

The strategic placement of the methyl groups at the 1 and 6 positions of the quinazolinone core can significantly influence the molecule's steric and electronic properties. This, in turn, can modulate its interaction with biological targets. Researchers are investigating various synthetic routes to access this compound and its derivatives efficiently. These studies often involve the exploration of novel catalytic systems and reaction conditions to improve yields and sustainability.

Furthermore, computational and in vitro studies are being employed to predict and evaluate the biological potential of these compounds. The focus often lies in areas where quinazolinones have historically shown promise, such as oncology and infectious diseases. The data gathered from these investigations are crucial for understanding the structure-activity relationships (SAR) of this particular subclass of quinazolinones, paving the way for the rational design of more potent and selective therapeutic agents. While extensive research on a broad range of quinazolinone derivatives is prevalent, the specific academic focus on this compound is a more recent and evolving area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)10(13)11-6-12(9)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZMMGHTDMJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,6 Dimethylquinazolin 4 1h One and Analogues

Classical Synthetic Routes to 4(1H)-Quinazolinones

The foundational methods for constructing the quinazolin-4(1H)-one scaffold were established through classical organic reactions, primarily involving cyclization and condensation mechanisms. These routes, while historically significant, often require harsh conditions such as high temperatures and long reaction times.

Adaptations of Niementowski Reaction for 1,6-Dimethylquinazolin-4(1H)-one Synthesis

The Niementowski quinazoline (B50416) synthesis, first reported in 1895, remains a fundamental and widely used method for preparing 4(3H)-quinazolinones. wikipedia.orgnih.gov The reaction classically involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov For the specific synthesis of this compound, this reaction is adapted by using appropriately substituted starting materials.

The synthesis would commence with 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid) and an N-methyl amide, such as N-methylformamide . nih.govsigmaaldrich.com The condensation reaction, typically performed by heating the reactants, leads to the formation of the desired 1,6-disubstituted quinazolinone ring system. The reaction proceeds through the formation of an intermediate o-amidobenzamide, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final product. nih.gov While effective, the classical Niementowski reaction can suffer from drawbacks such as the need for high temperatures and potentially low yields. nih.gov

Table 1: Reactants for Niementowski Synthesis of this compound

Starting Material 1 Starting Material 2 Product

Condensation Reactions in this compound Formation

Beyond the Niementowski reaction, other condensation strategies are pivotal in forming the this compound structure. A prominent method involves the reaction of an N-acylanthranilic acid with a primary amine. nih.gov In this approach, 2-(formamido)-5-methylbenzoic acid would be heated with methylamine . The initial reaction forms an amide linkage, which is followed by a cyclodehydration step to furnish the quinazolinone ring.

Another versatile route begins with a benzoxazinone (B8607429) intermediate. For the target molecule, 6-methyl-2H-3,1-benzoxazin-4(1H)-one would be synthesized first, often from 2-amino-5-methylbenzoic acid. nih.gov This benzoxazinone can then be treated with methylamine. The primary amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to form the desired this compound. This method is advantageous as it often proceeds under milder conditions than direct thermal condensations.

Modern and Green Chemistry Approaches

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally benign methods for synthesizing quinazolinone derivatives. These modern approaches often lead to higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-Assisted Synthesis of Quinazolinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical transformations, including the synthesis of heterocyclic compounds like quinazolinones. nih.govrsc.orgijarsct.co.in The application of microwave irradiation to the classical Niementowski reaction, for instance, can dramatically reduce reaction times from hours to minutes and significantly improve product yields. nih.govnih.gov

In the context of synthesizing 1,6-disubstituted analogues, a mixture of the corresponding anthranilic acid and amide can be irradiated under microwave conditions, often in the presence of a catalyst or a high-boiling point solvent, or even under solvent-free conditions. nih.govijarsct.co.in For example, the condensation of 2-amino-5-methylbenzoic acid with formamide (B127407) or its N-methylated derivative can be efficiently promoted by microwave heating, providing a rapid and effective route to the quinazolinone core. nih.gov Studies have shown that using microwave irradiation can make the Niementowski synthesis more amenable to library synthesis and drug discovery efforts.

Table 2: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours Minutes
Energy Consumption High Low
Yield Moderate to Good Good to Excellent nih.gov

| Conditions | High-temperature fusion | Controlled temperature, often solvent-free ijarsct.co.in |

Metal-Catalyzed Synthetic Protocols (e.g., Palladium, Copper, Ruthenium)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinazolinones are no exception. nih.govorganic-chemistry.org Catalytic systems based on palladium, copper, iron, cobalt, and ruthenium have been developed to construct the quinazolinone scaffold through various C-H activation, C-N coupling, and cyclization strategies. mdpi.comresearchgate.netmdpi.com

For the synthesis of N-substituted quinazolinones like this compound, copper-catalyzed methods are particularly relevant. nih.gov Research on related N-alkyl benzimidazoquinazolinones has demonstrated that a copper(II) catalyst can efficiently facilitate the C-N bond formation required for N-alkylation. nih.gov A plausible route for the target molecule could involve a copper-catalyzed intramolecular cyclization of an N-methyl-2-aminobenzamide derivative. These reactions often exhibit broad substrate scope and tolerance for various functional groups.

Palladium-catalyzed reactions, such as the direct arylation of the quinazolinone core, have also been developed, highlighting the utility of metal catalysis in functionalizing the quinazolinone skeleton. organic-chemistry.org While direct N-methylation via this route is less common, related metal-catalyzed amination and coupling reactions provide a powerful toolkit for accessing diverse analogues.

One-Pot Synthesis Strategies for this compound Analogues

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. uobaghdad.edu.iq Several one-pot strategies are applicable to the synthesis of quinazolinone analogues.

A notable example is the three-component condensation of an anthranilic acid, an amine, and a one-carbon source like formic acid or an orthoester. researchgate.net To generate analogues of this compound, 2-amino-5-methylbenzoic acid , methylamine , and triethyl orthoformate could be combined in a single pot. This method can proceed without a catalyst under aqueous or solvent-free conditions, making it a particularly green approach. researchgate.net The reaction likely proceeds through the formation of a benzoxazinone intermediate, which is then intercepted in situ by the amine. researchgate.net

Another powerful one-pot approach involves the use of isatoic anhydrides. uobaghdad.edu.iq The reaction of 5-methylisatoic anhydride , a primary amine (like methylamine), and an aldehyde in the presence of a catalyst can afford 2,3-dihydroquinazolin-4(1H)-one derivatives in a single step. Subsequent oxidation would yield the fully aromatic quinazolinone. These multicomponent reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. uobaghdad.edu.iq

Electrosynthesis Methods for Quinazolinone Scaffolds

Electrosynthesis has emerged as a powerful and green tool for the construction of N-heterocycles, offering a sustainable alternative to conventional methods that often rely on chemical oxidants. nih.govacs.org This approach utilizes electrons as traceless reagents, minimizing waste and often proceeding under mild conditions. nih.gov

Recent research has demonstrated the feasibility of synthesizing quinazolines and quinazolinones via anodic direct oxidation. One such method involves the C(sp3)-H amination and C-N cleavage of a tertiary amine in an aqueous medium. nih.govacs.org This electrochemical process is notable for being metal-free and chemical oxidant-free, with a broad substrate scope and tolerance for water. nih.govacs.org The electrosynthesis of quinazolinones, in this case, involves the electrolysis of a mixture of a 2-aminobenzamide (B116534) and an amine in a solvent system like DMSO/H₂O using a platinum plate electrode. nih.govacs.org

Another innovative electrosynthesis strategy involves the I₂-catalyzed tandem oxidation of alcohols in an aqueous solution to produce quinazolinones. rsc.orgrsc.org This method is particularly attractive as it uses readily available alcohols as starting materials and operates at room temperature. rsc.org The mechanism suggests that iodine, in cooperation with the electrochemical process, promotes the oxidation of alcohols to aldehydes, which then undergo cyclization with 2-aminobenzamides to form the quinazolinone ring system. rsc.orgrsc.org This protocol avoids toxic reagents and demonstrates good yields across a range of substrates. rsc.org

Furthermore, an efficient and practical electrochemically catalyzed, transition-metal-free process has been developed for the synthesis of substituted quinazolinones from o-aminobenzonitriles and aldehydes in water. rsc.org This method highlights the crucial role of I₂/base and water in facilitating the reaction. rsc.org The electrochemical approach can also be applied for specific modifications, such as the trifluoromethylation of quinazolinone derivatives using sodium trifluoromethanesulfonate (B1224126) as the CF₃ source. researchgate.net

The general procedure for the electrosynthesis of quinazolinones typically involves an undivided cell equipped with a working electrode (e.g., platinum) and a counter electrode. The substrates and an electrolyte are dissolved in a suitable solvent, and a constant current is applied. nih.govacs.org

Table 1: Key Features of Electrosynthesis Methods for Quinazolinones

MethodStarting MaterialsKey FeaturesReference
Anodic Direct Oxidation2-Aminobenzamides, AminesMetal-free, oxidant-free, water-tolerant nih.govacs.org
I₂-Catalyzed Tandem Oxidation2-Aminobenzamides, AlcoholsAqueous medium, room temperature rsc.orgrsc.org
Cathode Hydrationo-Aminobenzonitriles, AldehydesTransition-metal-free, aqueous solution rsc.org

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and aqueous media syntheses of quinazolinones. These approaches aim to reduce or eliminate the use of hazardous organic solvents, which are often a major source of chemical waste.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted under thermal or microwave irradiation conditions, offer benefits such as reduced reaction times, lower energy consumption, and simplified work-up procedures. frontiersin.orgnih.gov One notable solvent-free method involves the reaction of anthranilic acid with various amides in the presence of montmorillonite (B579905) K-10 clay as a reusable catalyst. slideshare.netcdnsciencepub.comingentaconnect.comresearchgate.net This solid-supported catalyst facilitates the synthesis of 2-substituted-3H-quinazolin-4-ones. slideshare.netresearchgate.net

Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but as a methine source for the intramolecular oxidative annulation of 2-aminobenzamides, leading to the formation of quinazolinones. rsc.org This transition-metal-free method has a broad substrate scope and provides good yields. rsc.org Furthermore, a stainless-steel-driven, oxidant-free, and solvent-free synthesis of 2-arylquinazolinones from α-keto acids has been reported to proceed at room temperature. organic-chemistry.org

Aqueous Media Synthesis:

Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for the synthesis of quinazolinones in aqueous media. An eco-friendly strategy utilizes triethanolamine (B1662121) (TEOA) as a catalyst with the addition of NaCl in water under reflux conditions for a one-pot multicomponent reaction of isatoic anhydride, aldehydes, and various nitrogen sources. tandfonline.com The presence of NaCl is believed to control micelle formation and enhance hydrophobic interactions, leading to cleaner reactions. tandfonline.com

Microwave-assisted synthesis of quinazoline derivatives in an aqueous medium has also been explored, highlighting the potential for green and efficient synthesis of these compounds. frontiersin.org Additionally, a base-catalyzed synthesis of quinazolines from 2-aminobenzonitriles has been developed in an aqueous medium, offering an alternative green protocol. aminer.cn

Table 2: Examples of Solvent-Free and Aqueous Media Syntheses of Quinazolinones

MethodConditionsKey FeaturesReference
Montmorillonite K-10 CatalysisSolvent-freeReusable catalyst, reaction of anthranilic acid and amides slideshare.netcdnsciencepub.comingentaconnect.comresearchgate.net
DMSO as SynthonSolvent-freeTransition-metal-free, DMSO as a methine source rsc.org
TEOA/NaCl CatalysisAqueous mediaOne-pot, multicomponent reaction tandfonline.com
Microwave-AssistedAqueous mediaGreen and efficient frontiersin.org

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Quinazolinones

Regioselectivity and stereoselectivity are crucial aspects of organic synthesis, particularly when constructing complex molecules with specific biological activities. In the context of quinazolinone synthesis, controlling the position and spatial orientation of substituents is paramount for developing targeted therapeutic agents and functional materials.

Regioselectivity:

Regioselectivity in quinazolinone synthesis often arises in reactions involving unsymmetrical starting materials or when multiple reaction sites are available for functionalization. For instance, in the synthesis of phenanthridine-fused quinazolinones, palladium-catalyzed intramolecular oxidative C-H amination has been shown to proceed with high regioselectivity, exclusively producing the linear isomer. researchmap.jp Similarly, a photocatalytic approach using a visible-light photocatalyst also achieves the regioselective synthesis of these fused systems through a radical pathway. rsc.org

The regioselectivity of reactions can be influenced by the choice of catalyst and the nature of the substrates. For example, in the synthesis of spiro-furan/pyran quinazolinones, a metal-free protocol using TfOH mediation allows for exclusive regioselectivity in the cascade hydroalkoxylation and intramolecular amide-cyclization. rsc.org The nucleophilicity of the amide and the type of catalyst are key factors governing the regioselectivity between exo and endo cyclization pathways. rsc.org Furthermore, the modification of the quinazoline core itself can be achieved with high regioselectivity. For example, the C2-regioselective modification of 4-azido-6,7-dimethoxyquinazolines has been demonstrated, providing a route to pharmaceutically important compounds. beilstein-journals.org

Stereoselectivity:

While the provided outline does not explicitly detail stereoselective syntheses, it is an important consideration, especially for quinazolinones with chiral centers. The synthesis of spirocycles, which by definition contain a stereocenter at the spiro-atom, necessitates precise control over stereoselectivity. rsc.org The synthesis of enantiomerically pure quinazolinone derivatives often requires the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures. The stereochemistry of substituents can also influence the reaction yield, as observed in the synthesis of 4-methylene-3-substituted quinazolinones where the position of a substituent on an aromatic ring (para-, meta-, or ortho-) affected the outcome of the reaction. frontiersin.org

Derivatization and Structural Modification Strategies of the 1,6 Dimethylquinazolin 4 1h One Core

Functionalization at Nitrogen Atoms (N-1, N-3)

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are key sites for derivatization, significantly influencing the molecule's properties. Alkylation at these positions is a common strategy to introduce diverse functional groups.

The regioselectivity of N-alkylation in quinazolin-4-ones is influenced by reaction conditions. juniperpublishers.com Generally, alkylation of quinazolin-4(3H)-one derivatives under classical two-phase conditions (solid base like K₂CO₃ or Cs₂CO₃ in an aprotic solvent like DMF) leads to regioselective 3-N-alkylation. juniperpublishers.com For instance, the reaction of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF results in the N-alkylation product. juniperpublishers.com The use of different bases such as cesium carbonate or sodium hydride does not alter this regioselectivity. juniperpublishers.com

However, the steric hindrance of the reactants can divert the alkylation to the oxygen atom at the C-4 position. nih.govresearchgate.net For example, reaction with the sterically crowded dimethylformamide di(isopropyl)acetal can lead to 4-isopropoxyquinazolines alongside N(3)-methylquinazolin-4-ones. nih.govresearchgate.net

A modular and divergent synthesis approach has been developed for 2,N3-disubstituted 4-quinazolinones. rsc.org This method involves the N3-alkylation of 2-chloro-4(3H)-quinazolinone, followed by amination at the C2-position, allowing for the introduction of molecular diversity. rsc.org The synthesis of 2,3-dimethylquinazolin-4(3H)-one can be achieved by reacting 2-methylquinazolin-4-one with methyl iodide in the presence of sodium hydride. researchgate.net

Table 1: N-Alkylation Reactions of Quinazolinone Derivatives
ReactantReagentConditionsProductReference
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃, DMF, 100°C, 3hN-alkylation product juniperpublishers.com
AnthranilamideDimethylformamide di(isopropyl)acetal-4-Isopropoxyquinazolines and N(3)-methylquinazolin-4-ones nih.govresearchgate.net
2-Chloro-4(3H)-quinazolinoneMethyl bromoacetate-N-alkylated isomer rsc.org
2-Methylquinazolin-4-oneMethyl iodideNaH, ethanol, reflux2,3-Dimethylquinazolin-4(3H)-one researchgate.net

Substitutions on the Benzo Ring (C-5, C-6, C-7, C-8)

Modifications on the benzo ring of the quinazolinone core are crucial for fine-tuning the electronic and steric properties of the resulting compounds. While direct substitution on the pre-formed 1,6-dimethylquinazolin-4(1H)-one is less common, the synthesis of derivatives with various substituents on the benzene (B151609) ring is typically achieved by starting with appropriately substituted anthranilic acids or their equivalents.

For instance, the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone can be accomplished by reacting methyl 4,5-dimethoxyanthranilate with dimethylformamide and phosphorous oxychloride, followed by treatment with ammonium (B1175870) hydroxide. google.com Similarly, N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide can be used as a precursor to synthesize quinazolinone derivatives with substitution at the 6-position. nih.gov

Modifications at the Carbonyl Position (C-4)

The carbonyl group at the C-4 position is a key functional handle for further structural modifications. One of the most common transformations is its conversion to a thiocarbonyl group, leading to the formation of quinazoline-4(3H)-thiones. These thiones are valuable intermediates for introducing further diversity. For example, bis[quinazolin-4-one-2-yl]-m-phenylene can be converted to bis[quinazolin-4-thioxo-2-yl]-m-phenylene. nih.gov This thione can then be transformed into other derivatives like bis[4-chloroquinazolin-2-yl]-m-phenylene and bis[4-hydrazinoquinazolin-2-yl]-m-phenylene. nih.gov

Another important modification is the replacement of the carbonyl oxygen with a chlorine atom to form a 4-chloroquinazoline (B184009) derivative. This is a crucial step for subsequent nucleophilic substitution reactions, allowing the introduction of various amines, alcohols, and other nucleophiles at the C-4 position.

Introduction of Heteroatoms and Heterocyclic Moieties

The introduction of other heterocyclic rings to the quinazolinone core can lead to compounds with enhanced biological activities. This can be achieved through various synthetic strategies.

One approach involves the condensation of a substituted quinazolinone with a heterocyclic aldehyde. For example, new quinazolin-4-ones have been synthesized by reacting anthranilamide derivatives with aldehydes, catalyzed by p-toluenesulfonic acid. researchgate.net Another strategy is the synthesis of fused quinazolinone derivatives. For instance, reacting a benzoxazinone (B8607429) intermediate with hydrazine (B178648) hydrate (B1144303) can yield fused systems like 1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one. nih.gov

Furthermore, copper-catalyzed reactions have been employed to synthesize fused imidazo/benzimidazo quinazolines. acs.org This involves a C-N coupling followed by an intramolecular cross-dehydrogenative coupling. Palladium-catalyzed Suzuki cross-coupling reactions have also been utilized to synthesize novel 1,3,4-oxadiazoles bearing a quinazoline (B50416) scaffold. researchgate.net

Table 2: Synthesis of Quinazolinone Derivatives with Heterocyclic Moieties
Starting MaterialReaction TypeKey Reagents/CatalystsProductReference
Anthranilamide derivatives and aldehydesCondensationp-Toluenesulfonic acidQuinazolin-4-one derivatives researchgate.net
Benzoxazinone intermediateCondensationHydrazine hydrate1,2,3,4-Tetrahydropyridazino[6,1-b]quinazolin-10-one nih.gov
2-(2-Bromophenyl)-1H-imidazole/benzimidazole and azolesCopper-catalyzed C-N coupling and CDCCuI, K₂CO₃, Cu(OAc)₂·H₂OFused imidazo/benzimidazo quinazolines acs.org
Bromine-substituted quinazolinylphenyl-1,3,4-oxadiazole precursorsPalladium-catalyzed Suzuki cross-couplingPalladium catalystSymmetrical and unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives researchgate.net

Synthesis of Bis-Quinazolinone Derivatives

The synthesis of molecules containing two quinazolinone units, known as bis-quinazolinones, has been an area of interest due to their potential for enhanced biological activity. These compounds are often synthesized from a corresponding bis[3,1-benzoxazin-4-one] precursor. nih.gov For example, bis[quinazolin-4-one-2-yl]-m-phenylene and its 3-N-substituted derivatives have been prepared from bis[3,1-benzoxazin-4-one-2-yl]-m-phenylene. nih.gov

Furthermore, the synthesis of mono- and bis-indolo[1,2-c]quinazolines has been reported through a multi-step process involving a Fischer indole (B1671886) cyclization followed by oxidative cyclization with potassium permanganate. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1,6 Dimethylquinazolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

No specific ¹H or ¹³C NMR spectral data for 1,6-Dimethylquinazolin-4(1H)-one could be located. However, the analysis of related quinazolinone structures allows for a general prediction of the expected NMR signals. For quinazolinone derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum, while the carbon atoms of the carbonyl and imine groups (C=O and C=N) are expected to resonate at approximately 160-168 ppm and 150-160 ppm, respectively, in the ¹³C NMR spectrum. mdpi.comnih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of proton and carbon signals in complex molecules like quinazolinones. uobaghdad.edu.iqresearchgate.net COSY spectra would reveal proton-proton coupling networks, for instance, between adjacent protons on the benzene (B151609) ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the entire molecular framework. For example, in quinazolinone derivatives, HMBC spectra can confirm the site of alkylation by showing a correlation between the N-alkyl protons and the carbons of the quinazolinone core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including molecular weight and fragmentation patterns for this compound, were not found. Generally, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of a synthesized compound by providing a highly accurate mass measurement of the molecular ion. mdpi.comuobaghdad.edu.iq The fragmentation patterns observed in mass spectrometry can provide significant structural information. For quinoline (B57606) and quinolone-type structures, a common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN). The fragmentation of the molecular ion of this compound would be expected to yield characteristic fragment ions that could be used to confirm its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

While a specific IR spectrum for this compound is not available, the characteristic absorption bands for related quinazolinone structures are well-established. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1610-1680 cm⁻¹. Other characteristic peaks would include those for C=N stretching, aromatic C-H stretching, and C-C stretching within the aromatic ring. The presence of the N-H bond in the tautomeric form would be indicated by a broad absorption band in the region of 3300-3500 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

No published crystal structure for this compound has been found. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete structural elucidation. For related quinolinone and quinazolinone derivatives, X-ray crystallography has been used to confirm their molecular geometry and study their packing in the crystal lattice.

Other Advanced Spectroscopic Techniques for Characterization

Other spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, could also be employed to characterize this compound. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinazolinone ring.

Computational Chemistry and Theoretical Studies of 1,6 Dimethylquinazolin 4 1h One Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods, particularly Density Functional Theory (DFT), are widely used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to describe the distribution of electrons within the molecule (electronic structure).

Detailed theoretical investigations on related heterocyclic systems, such as pyrimido[4,5-b]quinolines and dihydroquinolin-4-one derivatives, have demonstrated the power of these methods. nih.govnih.gov For instance, DFT calculations using the B3LYP functional with a 6-31G(d) or higher basis set are commonly employed to optimize molecular structures. nih.gov The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Studies on similar quinolinone structures show a good correlation between calculated and experimental values. nih.govscielo.br

Electronic structure analysis provides critical information on chemical reactivity. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. scielo.br

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), thereby predicting sites of intermolecular interactions. nih.gov For dihydroquinolin-4-one derivatives, MEP analysis has been used to rank the probable sites for nucleophilic attack. nih.govscielo.br

Table 1: Illustrative Data from Quantum Chemical Calculations on Related Heterocyclic Compounds

ParameterCompound TypeMethod/Basis SetFindingReference
Geometry 2,4-dimethoxy-THPQsDFT B3LYP/6-31G(d)Good agreement between theoretical and experimental bond lengths and angles. nih.gov
HOMO-LUMO Gap Dihydroquinolin-4-one derivative (CMQ)DFTHigh HOMO-LUMO gap indicates greater kinetic stability compared to its analogue (NMQ). scielo.br
MEP Analysis Dihydroquinolin-4-one derivative (NMQ)DFTIdentifies the nitrobenzene (B124822) ring as the most likely site for nucleophilic attack. scielo.br
Thermodynamic Stability 6-bromo-quinazoline-4(3H)-one derivative (8a)DFT B3LYP/6–31+G(d,p)Compound 8a was found to be thermodynamically more stable than its analogue (8c). nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. It is a cornerstone of structure-based drug design, enabling the prediction of binding affinity and the nature of interactions between the ligand and the active site residues.

The quinazoline (B50416) core is a well-known "privileged scaffold" in medicinal chemistry, and numerous docking studies have been performed on its derivatives to explore their potential as inhibitors of various enzymes, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov In these simulations, a library of quinazoline compounds is docked into the ATP-binding site of EGFR (PDB ID: 1M17). nih.gov The results are evaluated based on the calculated binding energy (or docking score) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions. nih.govnih.gov

For example, studies on 4-anilino quinazoline derivatives showed that several compounds had significantly better binding energies for EGFR tyrosine kinase compared to the standard inhibitor Erlotinib (B232). nih.gov Similarly, docking of 6-bromo quinazoline-4(3H)-one derivatives against EGFR identified key hydrogen bonds and other interactions responsible for their binding affinity. nih.gov Docking studies on other quinoline-based systems have also been used to predict binding to targets like the main protease (Mpro) of SARS-CoV-2. nih.gov These studies suggest that substitutions on the quinazoline ring significantly influence binding affinity, providing a rational basis for designing more potent inhibitors. nih.govnih.gov

Table 2: Representative Molecular Docking Results of Quinazoline Derivatives with EGFR

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesReference
SGQ4 (4-anilino quinazoline) EGFR Tyrosine Kinase (1M17)-7.46Not specified nih.gov
DMUQ5 (4-anilino quinazoline) EGFR Tyrosine Kinase (1M17)-7.31Not specified nih.gov
Compound 8a (6-bromo quinazoline) EGFR-6.7Key residue interactions established. nih.gov
Compound 8c (6-bromo quinazoline) EGFR-5.3Key residue interactions established. nih.gov
Erlotinib (Standard) EGFR Tyrosine Kinase (1M17)-3.84Not specified nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties (descriptors) that govern activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds.

While specific QSAR studies on 1,6-dimethylquinazolin-4(1H)-one were not found, the methodology has been successfully applied to other classes of heterocyclic enzyme inhibitors. nih.govnih.gov A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as electronic (e.g., dipole moment), steric (e.g., shape flexibility index), or hydrophobic, among others. nih.gov

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that links these descriptors to the observed activity. nih.govnih.gov For a set of pyrrolidine (B122466) analogs acting as DPP-IV inhibitors, QSAR analysis revealed that shape flexibility, specific atom E-state indices, and electrostatic parameters were crucial for determining their inhibitory activity. nih.gov In another study on 1,2,4-oxadiazole (B8745197) derivatives, 3D-QSAR models provided insights into the structural features required for potent inhibition of the Sortase A enzyme. nih.gov The predictive power of a QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.gov Such models serve as powerful tools for optimizing lead compounds and designing new derivatives with improved potency.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the low-energy, stable conformations of a molecule, which are often the biologically active ones. nih.gov For quinolinone and related heterocyclic systems, studies have investigated the preferred orientations of substituent groups, revealing that specific planar and rigid conformations can be crucial for biological activity. scielo.brnih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of a system over time. rsc.org In drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe how the ligand and protein interact and adapt to each other.

For instance, MD simulations were performed on complexes of 4-anilino quinazolines with EGFR to investigate their stability. nih.gov Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein backbone and ligand position over the simulation time helps determine if the binding is stable. nih.gov A stable complex is indicated by low and converging RMSD values. nih.gov Such simulations have confirmed the stability of quinazoline derivatives within the EGFR active site, reinforcing the docking predictions. nih.govnih.gov Enhanced sampling MD techniques can further predict a variety of binding mechanisms and their effects on the target's structure. rsc.org

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

The synthesis of quinazolinone and quinolinone cores can be achieved through various established methods, such as the Friedländer condensation or Camps cyclization. mdpi.commdpi.com For example, the synthesis of 4(1H)-quinolones can be accomplished via a reductive cyclization of enamines derived from o-nitroacetophenone. researchgate.net While many reaction mechanisms are proposed based on experimental evidence, computational studies can provide definitive, atomistic detail. researchgate.net

Theoretical analysis of a proposed reaction mechanism involves locating the transition state structure for each step and calculating its energy. This allows for the determination of the rate-limiting step and provides a deeper understanding of how catalysts or different substituents might influence the reaction outcome. For instance, the mechanism of a palladium-catalyzed carbonylation reaction to form quinolin-4-ones involves Sonogashira carbonylation followed by cyclization. mdpi.com Quantum chemical calculations could be used to model the energetics of each step in this catalytic cycle, including the structures of transient intermediates and transition states, thereby validating or refining the proposed mechanism.

Biological Activity Research and Mechanistic Investigations of 1,6 Dimethylquinazolin 4 1h One Derivatives Preclinical Focus

In Vitro Studies on Cellular and Molecular Targets

Enzyme Inhibition Studies

The ability of quinazolin-4(1H)-one derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential.

Kinases: These derivatives have been identified as potent inhibitors of multiple protein kinases, which are crucial regulators of cell division and angiogenesis. nih.gov In one study, a series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against several tyrosine kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Notably, certain compounds exhibited potent, low-micromolar inhibition of CDK2, HER2, and EGFR. nih.gov Other research has pointed to the potential of these derivatives to inhibit the AKT pathway, which is frequently deregulated in various human cancers. researchgate.net

Table 1: Kinase Inhibition by Quinazolin-4(3H)-one Derivatives This table is based on data from a study on quinazolin-4(3H)-one based tyrosine kinase inhibitors. The specific derivatives are referenced by compound numbers from the source study.

CompoundTarget KinaseIC₅₀ (µM)
2h CDK20.201 ± 0.015
2i CDK20.173 ± 0.012
2i HER20.211 ± 0.024
2i EGFR0.252 ± 0.018
3g CDK20.224 ± 0.021
3h CDK20.203 ± 0.016
3i CDK20.177 ± 0.032
3i HER20.198 ± 0.011
3i EGFR0.247 ± 0.022
Imatinib (Control)CDK20.131 ± 0.015

α-glucosidase: A series of quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide moieties were synthesized and evaluated as α-glucosidase inhibitors. nih.govnih.gov One derivative, in particular, demonstrated an inhibitory concentration (IC₅₀) of 14.4 µM, which was approximately 53 times more potent than the reference drug, acarbose. nih.govnih.gov Kinetic studies revealed a competitive mechanism of inhibition for this potent derivative. nih.govnih.gov

Thymidylate Synthase (TS): Research has been conducted on quinazoline (B50416) antifolates as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. nih.govnih.govncl.ac.uk Studies on 4-thio-5,8-dideazafolic acid analogues, which are structurally related to quinazolinones, found that replacing the 4-oxo group with a sulfur atom did not diminish TS inhibition. nih.gov However, further substitution at this position with a methylthio group significantly impaired inhibitory activity. nih.gov Modifications to the benzoyl ring of these quinazoline antifolates also impacted their ability to inhibit TS. nih.gov

Dihydrofolate Reductase (DHFR): Quinazolinone analogs have been designed to mimic the structural features of methotrexate, a well-known DHFR inhibitor. researchgate.net Several new series of quinazoline analogs were synthesized and evaluated for their ability to inhibit mammalian DHFR. Some of these compounds proved to be potent DHFR inhibitors, with IC₅₀ values in the sub-micromolar range. researchgate.net For instance, certain 6,8-dibromo-quinazolin-4(3H)-ones displayed remarkable DHFR inhibitory potency, with IC₅₀ values as low as 0.1 µM. nih.gov

Receptor Binding Assays

In the field of neuroscience, derivatives of 3-methyl-2,6-diphenylquinazolin-4(3H)-one have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu₇). These compounds represent a novel scaffold for mGlu₇ NAMs and have shown activity in the low micromolar range in cellular assays. This modulation is of interest as mGlu₇ receptors are involved in regulating GABA release, which plays a key role in controlling glutamatergic network excitation.

Apoptosis Induction Pathways

Quinazolinedione derivatives have been shown to induce apoptosis in cancer cells, primarily through the intrinsic pathway. nih.gov This is evidenced by the upregulation of key apoptotic proteins such as caspase-9 and p53, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Further studies on 4-Hydroxyquinazoline derivatives revealed that they can stimulate the formation of intracellular reactive oxygen species (ROS) and cause the depolarization of the mitochondrial membrane, both of which are events that can trigger apoptosis and enhance cytotoxicity in cancer cells.

Modulation of Cellular Processes

Cell Migration: Certain 2,4-disubstituted quinazoline derivatives have been found to inhibit the colony formation and migration of cancer cells, such as the H1975 lung cancer cell line. nih.gov Another compound, actinoquinazolinone, isolated from a marine bacterium, was shown to suppress the motility and invasion of gastric cancer cells. nih.gov

Tubulin Polymerization: Derivatives of 4(1H)-quinolone have been identified as inhibitors of microtubule assembly. mdpi.com These compounds bind to the colchicine-binding pocket of β-tubulin, leading to mitotic arrest and subsequent apoptosis. mdpi.com Similarly, 1H-benzimidazol-2-yl hydrazones have been shown to slow down tubulin polymerization in a manner comparable to nocodazole, a known microtubule-destabilizing agent. frontiersin.org

In Vivo Preclinical Animal Model Studies

The therapeutic potential of quinazolin-4(1H)-one derivatives has been explored in various preclinical animal models.

Anti-inflammatory and Anti-ulcerogenic Activity: In rat models, certain quinazoline and quinazolin-4-one derivatives demonstrated hepato-gastric mucosa protective activity against chemically induced ulceration and liver toxicity.

Antidiabetic Effects: Selected quinazolin-4-one derivatives were tested for their glucose-lowering effect in an oral glucose tolerance test (OGTT) in normal rats. nih.gov The compounds exhibited prominent activity by reducing glucose levels, consistent with their in vitro glucokinase activation. nih.gov

Antitumor Efficacy: A novel 4-Hydroxyquinazoline derivative significantly suppressed tumor growth in a xenograft model at a specific dose. Another study using a lung cancer cell xenograft model also showed that a 4(1H)-quinolone derivative could inhibit tumor growth. mdpi.com

Cardiotonic Activity: To assess potential cardiotonic effects, a derivative was evaluated using an isolated, spontaneously beating rat atria model. The compound displayed a selective ability to increase the force of contraction over the frequency rate.

Mechanistic Elucidation of Biological Effects

Molecular docking and mechanistic studies have provided deeper insights into how these derivatives exert their biological effects.

Enzyme Inhibition Mechanism: For kinase inhibition, molecular docking analyses suggest that quinazolin-4(3H)-one derivatives can act as either ATP competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific kinase and the compound's structure. nih.gov For instance, compounds have been shown to act as Type-II inhibitors against CDK2 while acting as Type-I inhibitors against EGFR. nih.gov The mechanism for α-glucosidase inhibition has been identified as competitive. nih.govnih.gov

Apoptosis and Cellular Disruption: The mechanism for apoptosis induction is linked to the intrinsic pathway, involving the activation of caspase-9 and p53, downregulation of Bcl-2, and the generation of ROS leading to mitochondrial dysfunction. nih.gov The anti-mitotic activity of some derivatives is achieved by directly targeting tubulin, binding to the colchicine (B1669291) site, which disrupts microtubule dynamics, leading to cell cycle arrest. mdpi.com

Receptor Modulation: The antipsychotic-like properties of certain derivatives are attributed to their role as negative allosteric modulators of the mGlu₇ receptor, which in turn facilitates the release of the inhibitory neurotransmitter GABA.

Investigation of Diverse Biological Activities in Research Contexts (e.g., anticancer, antimicrobial, antiviral, anti-inflammatory, CNS activity)

The quinazolin-4(1H)-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties. nih.govnih.gov Derivatives built upon this core are the subject of extensive preclinical research, exploring their potential as therapeutic agents across various disease categories. These investigations have revealed that modifications to the quinazolin-4(1H)-one backbone can lead to compounds with potent and selective biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects. nih.govresearchgate.netresearchgate.net

Anticancer Activity

Quinazolin-4(1H)-one derivatives are a well-established class of compounds in anticancer research, with several approved drugs, such as erlotinib (B232) and gefitinib, featuring this core structure to target specific proteins involved in cancer progression. nih.govresearchgate.net Preclinical research continues to explore novel derivatives for their cytotoxic and antiproliferative effects against various cancer cell lines.

Researchers have synthesized numerous series of quinazolin-4(1H)-one derivatives and evaluated their efficacy. For instance, two new quinazolinone Schiff base derivatives demonstrated notable antiproliferative effects against the MCF-7 human breast cancer cell line, with IC50 values of 6.246 µM and 5.910 µM after 72 hours. researchgate.net These compounds were found to induce apoptosis, a form of programmed cell death, and activate caspases-3/7, -8, and -9, indicating involvement of both intrinsic and extrinsic apoptosis pathways. researchgate.net

Another study focused on novel quinazolin-4-one based derivatives incorporating 1,2,3-triazole and glycoside moieties. nih.gov These hybrid molecules were tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. Certain derivatives showed excellent and superior potency against HCT-116 cells, with IC50 values ranging from 2.90 to 6.40 µM. nih.gov The safety of these compounds was also assessed on normal human fibroblast cells, where they showed higher to moderate IC50 values compared to the reference drugs, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, a series of 4,6-di-substituted quinazoline derivatives were screened for their anticancer activity against U937 leukemia cell lines, showing a significant concentration-dependent decrease in cell viability. nih.gov The development of dual-target inhibitors is another promising strategy. One study designed quinazolin-4(3H)-one derivatives to co-target poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are involved in DNA repair and gene expression. nih.gov A lead compound from this series, 19d, not only showed micromolar potency against both enzymes but also induced apoptosis and cell cycle arrest in breast cancer cells, demonstrating antitumor activity in xenograft models. nih.gov

Derivative ClassCancer Cell LineKey FindingsReference
Quinazolinone Schiff Bases (1 and 2)MCF-7 (Breast)IC50 values of 6.246 µM and 5.910 µM; induced apoptosis via caspase activation. researchgate.net
Quinazolinones with 1,2,3-triazole and glycoside moieties (6-13)HCT-116 (Colon)Excellent potency with IC50 values ranging from 2.90 to 6.40 µM. nih.gov
4,6-di-substituted quinazolinesU937 (Leukemia)Noteworthy decrease in cell viability in a concentration-dependent manner. nih.gov
Dual PARP1/BRD4 Inhibitor (19d)MDA-MB-468, MCF-7 (Breast)Exhibited micromole enzymatic potencies and antitumor activity in xenograft models. nih.gov
4-Hydroxyquinazoline derivative (B1)HCT-15, HCC1937 (PARPi-Resistant)Superior cytotoxicity; induced apoptosis (73.58% in HCT-15 at 20 µM). mdpi.com

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolin-4(1H)-one derivatives have been investigated for their potential in this area, showing activity against both bacteria and fungi. nih.gov

A study on novel quinazolinone Schiff base derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial effects are thought to occur through the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov In this study, compound 4e was particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, while compounds 4e and 4m showed the highest activity against Escherichia coli at 128 µg/mL. nih.gov Docking studies supported the hypothesis that these compounds interact with the DNA-gyrase binding site. nih.gov Another study highlighted that 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) has a bacteriostatic effect on mycobacteria in a dose- and time-dependent manner and affects intracellular ATP homeostasis. nih.gov

Derivative ClassMicroorganismKey FindingsReference
Quinazolinone Schiff Base (4e)P. aeruginosa, S. aureusMIC of 32 µg/mL. nih.gov
Quinazolinone Schiff Base (4c)S. aureusHighest activity with a MIC of 32 µg/mL. nih.gov
Quinazolinone Schiff Bases (4e, 4m)E. coliHighest activities with a MIC of 128 µg/mL. nih.gov
1,2-di(quinazolin-4-yl)diselane (DQYD)MycobacteriaDose- and time-dependent bacteriostatic activity. nih.gov

Antiviral Activity

Derivatives of the quinazolin-4(1H)-one scaffold have also been explored for their antiviral properties. Research has shown activity against various viruses, including influenza virus and plant viruses like the Tobacco Mosaic Virus (TMV). nih.govnih.gov

One study identified 2-Methylquinazolin-4(3H)-one (C1) as a bioactive component with significant antiviral activity against the H1N1 influenza A virus, showing an IC50 of 23.8 µg/mL in vitro. mdpi.com In vivo studies in mice demonstrated that this compound could ameliorate acute lung injury by reducing the lung index and downregulating viral proteins. mdpi.com Another investigation into isoquinolone derivatives found that a hit compound inhibited influenza virus polymerase activity and that structural modifications could maintain antiviral efficacy while reducing cytotoxicity. nih.gov

In the context of plant viruses, a series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were synthesized and evaluated against TMV. nih.gov Several compounds exhibited good antiviral activity, with compounds M2 and M6 showing superior protection activity in vivo (EC50 values of 138.1 and 154.8 µg/mL, respectively) compared to the commercial agent Ribavirin. nih.govresearchgate.net

DerivativeVirusKey FindingsReference
2-Methylquinazolin-4(3H)-one (C1)Influenza A (H1N1)Significant in vitro antiviral activity with an IC50 of 23.8 µg/mL. Ameliorated lung injury in mice. mdpi.com
Isoquinolone derivative (Compound 1)Influenza AInhibited viral polymerase activity. nih.gov
4-thioquinazoline-chalcone (M2)Tobacco Mosaic Virus (TMV)EC50 of 138.1 µg/mL, superior to Ribavirin. nih.gov
4-thioquinazoline-chalcone (M6)Tobacco Mosaic Virus (TMV)EC50 of 154.8 µg/mL, superior to Ribavirin. nih.gov

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and quinazolin-4(1H)-one derivatives have been widely studied for their anti-inflammatory potential. mdpi.com These studies often use the carrageenan-induced paw edema model in rats to assess activity. nih.govnih.gov

One study synthesized 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone or pyrazole (B372694) moieties. nih.gov A chalcone derivative (4c) and an N-phenyl pyrazole derivative (5b) both exhibited higher anti-inflammatory activity than the standard drug celecoxib. nih.gov Another investigation of newer quinazolin-4-one derivatives showed that all tested compounds exhibited anti-inflammatory activity, with edema inhibition ranging from 16.3% to 36.3%. researchgate.net Furthermore, research on thiourea-substituted 2-methyl quinazolinone derivatives found that a compound with a pyrrolidine (B122466) ring at the C-3 position was the most active, showing 65% inhibition of edema at 2 hours, which was more potent than the standard diclofenac (B195802) sodium in that experiment. mdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is itself a quinazoline derivative, highlighting the therapeutic success of this chemical class. mdpi.com

Derivative ClassModelKey FindingsReference
2,3-dihydroquinazolin-4(1H)-one with chalcone (4c)Carrageenan-induced edemaShowed higher anti-inflammatory activity than celecoxib. nih.gov
Thiourea-substituted 2-methyl quinazolinoneCarrageenan-induced edemaMost active compound showed 65% edema inhibition at 2 hours. mdpi.com
Novel quinazolin-4-(3H)-onesCarrageenan-induced edemaExhibited edema inhibition ranging from 16.3% to 36.3%. researchgate.net
1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone (50)Carrageenan-induced edemaDisplayed the best balance of efficacy and side effects. nih.gov

Central Nervous System (CNS) Activity

The utility of quinazolin-4(1H)-one derivatives extends to disorders of the central nervous system. Based on the glutamatergic theory of schizophrenia, researchers have explored these compounds as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.gov

In a study that screened a large library of compounds, active molecules were identified within the quinazolinone chemotype. nih.gov A lead compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), was found to be a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.gov This compound was tested in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia. ALX-171 was effective in reversing DOI-induced head twitches (a model for positive symptoms) and ameliorating disruptions in social interaction and cognition. nih.gov Pharmacokinetic studies confirmed that the compound could enter the brain and exhibited a long half-life, supporting its potential for further development as a treatment for schizophrenia. nih.gov

DerivativeTarget/ModelKey FindingsReference
2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171)mGlu7 NAMIC50 of 6.14 µM; selective over other mGlu receptors. nih.gov
ALX-171Animal models of schizophreniaReversed DOI-induced head twitches; improved social interaction and cognition. nih.gov
ALX-171PharmacokineticsGood brain penetration and a long half-life (5.56 h). nih.gov

Structure Activity Relationship Sar Investigations of 1,6 Dimethylquinazolin 4 1h One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.gov SAR studies have consistently shown that modifications at positions 1, 2, 3, and 6 of the quinazolinone ring are particularly significant for modulating the pharmacological profile. nih.govnih.govresearchgate.net

The core structure of 1,6-Dimethylquinazolin-4(1H)-one features a methyl group at the N-1 position and another at the C-6 position. The N-1 methylation prevents the lactam-lactim tautomerism often seen in other quinazolinones, which can influence reactivity and receptor binding. nih.gov

The substituent at the C-6 position, located on the benzene (B151609) ring portion of the scaffold, plays a critical role in modulating activity. While specific data on a 6-methyl group is part of a broader understanding, studies on various substituents at this position offer valuable insights:

Halogens: The presence of a halogen atom, such as iodine or chlorine, at position 6 has been shown to enhance antimicrobial and antifungal activities. nih.govnih.gov For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones demonstrated significant antibacterial activity.

Alkoxy Groups: Introduction of a 6-alkoxy group has been linked to potent antitumor activity, particularly through the inhibition of EGFR kinase. nih.gov

Methyl Group: A methyl group at position 6, as seen in the subject compound, is expected to increase lipophilicity. This can lead to hydrophobic interactions with biological targets, potentially enhancing binding affinity. nih.govnih.gov For example, the compound Nolatrexed, an inhibitor of thymidylate synthase, features a 6-methyl group. cbijournal.com

Substitutions at other positions also profoundly influence biological outcomes. Modifications at position 2 and, most commonly, position 3 are widely explored to generate diverse biological activities. A substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often considered essential for antimicrobial effects. nih.gov

Table 1: Influence of Substituents on the Biological Activity of the Quinazolin-4(1H)-one Core

PositionType of SubstituentResulting Biological Activity Influence
1 Alkyl (e.g., Methyl)Locks the tautomeric form, influences reactivity and binding. nih.govacs.org
2 Methyl, Thiol, AmineOften essential for antimicrobial activity. nih.gov
3 Substituted Aromatic Rings, HeterocyclesCrucial for modulating a wide range of activities including antimicrobial and anti-inflammatory. nih.govresearchgate.net
6 Halogen (e.g., I, Cl, F)Generally enhances antimicrobial and antifungal activity. nih.govnih.gov
6 Alkoxy (e.g., -OCH3)Associated with potent antitumor (EGFR kinase inhibition) activity. nih.gov
6 Methyl (-CH3)Increases lipophilicity, can form favorable hydrophobic interactions with targets. nih.govnih.gov
8 Halogen (e.g., I)Can significantly improve antibacterial activity. nih.gov

Identification of Pharmacophores and Key Structural Features for Desired Activity

The quinazolinone nucleus is a well-established pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.goveipublication.com Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling, have been employed to delineate the specific structural requirements for various therapeutic targets. tandfonline.comnih.govtandfonline.com

A general pharmacophore model for quinazolinone-based inhibitors often includes:

A Hydrogen Bond Acceptor: The carbonyl oxygen at position 4 is a key hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused benzene ring provides a large hydrophobic surface for van der Waals and pi-pi stacking interactions. The nature of the substituent at position 6, such as the methyl group in this compound, contributes to this hydrophobic character.

Hydrogen Bond Donor/Acceptor Sites: Substituents at positions 2 and 3 can introduce additional hydrogen bond donors or acceptors, which are critical for specific target recognition. nih.gov

For This compound , the key features contributing to its pharmacophoric profile are the quinazolinone core itself, the hydrophobic methyl group at C-6, and the N-1 methyl group which fixes the molecule's conformation. These features define its potential interaction space with biological macromolecules.

Lead Optimization Strategies Based on SAR Studies

SAR data is fundamental to lead optimization, an iterative process of refining a promising compound (a "lead") to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.govpatsnap.com For a scaffold like this compound, several optimization strategies can be envisioned based on established quinazolinone chemistry.

Substituent Modification: Based on the SAR principles outlined in section 7.1, medicinal chemists can systematically alter the substituents at key positions. For example, starting with the 1,6-dimethyl core, one could synthesize a series of analogues with different groups at positions 2 and 3 to screen for improved activity against a specific target. This is a classic lead optimization strategy. nih.govpatsnap.com

Molecular Hybridization: This strategy involves covalently linking the quinazolinone scaffold to another pharmacologically active molecule to create a hybrid compound with potentially synergistic or multi-target activity. nih.gov For instance, a pyrazole-containing fragment was attached to a quinazolinone core to develop novel antifungal agents. nih.gov

Structural Simplification: In cases where a lead compound is overly complex or has poor "drug-like" properties (e.g., high molecular weight, poor solubility), a strategy of structural simplification can be employed. scienceopen.com This involves removing non-essential parts of the molecule to improve its pharmacokinetic profile while retaining core activity.

Isosteric Replacement: This involves replacing a functional group with another group that has similar physical and chemical properties (an isostere). A notable example is the replacement of a sulfone group with a carbonyl group to convert 1,2,4-benzothiadiazine 1,1-dioxides into quinazolinones, a modification that can fine-tune biological activity while maintaining the core geometry. acs.org

These strategies allow for the systematic exploration of the chemical space around the this compound scaffold to develop candidates with superior therapeutic profiles.

Ligand Efficiency and Lipophilicity Considerations in SAR

Modern drug discovery places significant emphasis on optimizing not just potency, but also the "quality" of a molecule. Key metrics in this assessment are lipophilicity, Ligand Efficiency (LE), and Lipophilic Ligand Efficiency (LLE). nih.govmdpi.com

Lipophilicity (logP): This parameter measures a compound's solubility in fatty or non-polar environments. It is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govnih.gov While some lipophilicity is necessary to cross biological membranes, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. The two methyl groups in This compound increase its lipophilicity compared to an unsubstituted quinazolinone.

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms. It assesses how efficiently a molecule binds to its target on a per-atom basis, favoring smaller, more potent compounds.

Lipophilic Ligand Efficiency (LLE): LLE combines potency (pIC50 or pKi) and lipophilicity (logP) into a single value (LLE = pIC50 - logP). It essentially measures the "bang for your buck" in terms of achieving potency without a disproportionate increase in lipophilicity. An LLE value between 5 and 7 is often considered desirable for lead compounds.

During lead optimization, a key goal is to increase potency (and thus LLE) without significantly increasing logP. The SAR of this compound derivatives would be heavily guided by these principles. For example, while adding larger hydrophobic groups at position 3 might increase potency, it could also drastically increase logP, leading to a poor LLE and unfavorable ADMET properties. The challenge lies in finding substituents that add favorable interactions (e.g., hydrogen bonds, specific hydrophobic contacts) to boost potency in a more efficient manner.

Table 2: Illustrative Example of LLE in a Hypothetical Optimization of a this compound Derivative

CompoundR-Group at Position 3pIC50logP (Calculated)LLE (pIC50 - logP)Assessment
A -H5.02.52.5Low efficiency.
B -Phenyl6.03.82.2Potency gain is offset by a large increase in lipophilicity. Poor LLE.
C -Pyridyl6.52.83.7Good potency gain with controlled lipophilicity. Improved LLE.
D -Morpholinomethyl7.22.64.6Excellent potency with favorable lipophilicity. Good LLE, a promising lead.

This table is for illustrative purposes only to demonstrate the concept of LLE.

By balancing potency with physicochemical properties like lipophilicity, researchers can more effectively guide the SAR exploration of the this compound scaffold toward the development of successful drug candidates.

1,6 Dimethylquinazolin 4 1h One As a Privileged Scaffold in Chemical Biology and Drug Discovery Research

Design and Synthesis of Novel Chemical Probes

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The 1,6-Dimethylquinazolin-4(1H)-one scaffold is an attractive starting point for the design of such probes due to its amenability to chemical modification. While specific examples of probes derived directly from this compound are not extensively documented, the general synthetic strategies for quinazolinone derivatives can be adapted for this purpose.

The synthesis of quinazolinone derivatives often begins with substituted anthranilic acids. nih.gov For this compound, 5-methylanthranilic acid would be a logical precursor. Acylation of the amino group followed by cyclization and methylation would yield the desired scaffold. To transform this scaffold into a chemical probe, functionalities such as photoreactive groups, biotin (B1667282) tags, or fluorescent dyes can be incorporated. These modifications can be introduced at various positions on the quinazolinone ring system, allowing for the creation of a diverse set of probes to investigate protein-ligand interactions and cellular functions.

Development of New Lead Compounds for Therapeutic Research

The quinazolinone scaffold is a well-established pharmacophore found in numerous clinically used drugs and investigational agents. The this compound structure can be considered a foundational template for generating libraries of new lead compounds for various therapeutic targets.

Research has demonstrated that substitutions at the 4- and 6-positions of the quinazoline (B50416) ring are critical for biological activity. nih.gov For instance, a series of 4,6-disubstituted quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and anti-cancer properties. nih.gov These compounds were synthesized from anthranilic acid derivatives, underscoring the feasibility of using precursors of this compound to generate novel therapeutic leads. nih.gov

Furthermore, dihydroquinazolin-4(1H)-one derivatives have been identified as potential leads for managing diabetes by inhibiting α-amylase and α-glucosidase. nih.gov A variety of these derivatives were synthesized through a one-pot, three-component reaction, showcasing the synthetic accessibility of this class of compounds. nih.gov The structure-activity relationship (SAR) studies of these derivatives revealed that the nature and position of substituents significantly influence their inhibitory potential. nih.gov This highlights the potential of the this compound scaffold to be decorated with various functional groups to optimize its activity against specific therapeutic targets.

The table below summarizes the biological activities of some quinazolinone derivatives, illustrating the therapeutic potential of this scaffold.

Compound ClassTherapeutic TargetBiological Activity
4,6-Disubstituted quinazolinesInflammation, CancerAnti-inflammatory and cytotoxic against leukemia cell lines nih.gov
Dihydroquinazolin-4(1H)-onesDiabetesInhibition of α-amylase and α-glucosidase nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

Complex multifactorial diseases like Alzheimer's disease often require therapeutic strategies that go beyond the "one target, one drug" paradigm. nih.govnih.gov The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has emerged as a promising approach. nih.govnih.gov The quinazolinone scaffold, due to its structural versatility, is well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov

The design of MTDLs often involves combining pharmacophores from different known ligands into a single hybrid molecule. nih.gov The this compound scaffold can serve as a central core onto which different pharmacophoric elements can be attached. For example, by incorporating fragments known to interact with targets involved in a particular disease cascade, novel MTDLs with tailored polypharmacological profiles can be developed. While specific MTDLs based on this compound are not yet prevalent in the literature, the principles of MTDL design are readily applicable to this scaffold. nih.gov

The development of MTDLs requires a deep understanding of the structural biology of the targets and the SAR of the ligands. nih.gov The ability to systematically modify the this compound core would allow medicinal chemists to fine-tune the affinity of the resulting compounds for multiple targets simultaneously.

Applications in Chemoinformatic and Library Design

Chemoinformatics and computational methods are indispensable tools in modern drug discovery, facilitating the design of compound libraries with desired properties. The this compound scaffold can be effectively utilized in these in silico approaches.

The structural simplicity and synthetic tractability of the this compound core make it an ideal candidate for the construction of virtual and physical compound libraries. By computationally enumerating various substituents at different positions of the quinazolinone ring, large virtual libraries can be generated. These libraries can then be screened in silico against various biological targets to identify potential hits.

Furthermore, the known biological activities of other quinazolinone derivatives can be used to build predictive chemoinformatic models. These models, based on techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can guide the design of new this compound derivatives with enhanced potency and selectivity. The use of molecular modeling and medicinal chemistry techniques has been successfully employed to explore the SAR of other heterocyclic cores, such as pyrimidinones, to improve their cellular potency and reduce metabolic liabilities. nih.gov A similar approach can be applied to libraries based on the this compound scaffold to prioritize the synthesis of the most promising compounds.

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of quinazolinone derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes to 1,6-Dimethylquinazolin-4(1H)-one.

Recent advancements in green chemistry offer a plethora of opportunities. researchgate.net One promising approach is the use of multicomponent reactions (MCRs) which enhance atom economy and reduce the number of synthetic steps. frontiersin.org The development of a novel magnetically recoverable palladium catalyst for the synthesis of quinazolinones exemplifies a sustainable strategy, offering high yields and easy catalyst recycling. frontiersin.org Exploring the use of methanol (B129727) as both a C1 source and a green solvent in the presence of an economical copper catalyst has also shown promise for quinazolinone synthesis. researchgate.net

Furthermore, the application of visible-light-driven photocatalysis, using sensitizers like curcumin (B1669340) on titanium dioxide nanoparticles, presents an eco-friendly alternative for the synthesis of related quinazoline (B50416) derivatives and could be adapted for this compound. nih.gov These green approaches, including the use of deep eutectic solvents and microwave-assisted synthesis, not only reduce the environmental impact but can also lead to higher yields and purer products. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantage for this compound
Multicomponent Reactions (MCRs) Multiple starting materials react in a single step.Increased efficiency and atom economy.
Magnetic Nanocatalysts Easy separation and recycling of the catalyst.Cost-effective and environmentally friendly production.
Green Solvents and Reagents Use of biodegradable solvents and non-toxic reagents.Reduced environmental footprint and safer processes.
Photocatalysis Use of light to drive chemical reactions.Mild reaction conditions and high product yields.
Microwave-Assisted Synthesis Rapid heating and shorter reaction times.Accelerated synthesis and improved yields.

Deeper Mechanistic Insights into Biological Actions

While the broader quinazolinone class is known for activities such as anticancer, anti-inflammatory, and antimicrobial effects, the specific biological targets and mechanisms of action of this compound remain largely unexplored. nih.govmdpi.com Future research must focus on elucidating these molecular pathways.

For instance, many quinazoline derivatives are known to act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.govnih.gov Investigating whether this compound exhibits similar activity is a crucial first step. This would involve in vitro kinase assays and cellular studies to determine its inhibitory potential and selectivity.

Furthermore, the potential for this compound to modulate other signaling pathways involved in disease should be systematically explored. This includes investigating its effects on apoptosis, autophagy, and cell cycle regulation in relevant cell lines. nih.gov Understanding the precise molecular interactions through techniques like X-ray crystallography or cryo-electron microscopy could reveal key binding modes and guide the design of more potent and selective analogs.

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

To translate any promising in vitro findings into potential clinical applications, robust preclinical models are essential. The development and utilization of advanced in vitro and in vivo models will be critical for assessing the efficacy of this compound.

For potential anticancer applications, a panel of cancer cell lines, including those with known resistance mechanisms to existing therapies, should be used for initial screening. nih.gov Three-dimensional (3D) cell culture models, such as spheroids or organoids, can provide a more physiologically relevant environment to assess compound activity compared to traditional 2D cell cultures. mdpi.com

Should in vitro studies show promise, progression to in vivo models is the next logical step. Xenograft models in immunocompromised mice, using human cancer cell lines, are a standard approach to evaluate anti-tumor efficacy. nih.govacs.org For other potential applications, such as anti-inflammatory or antimicrobial activity, relevant animal models of disease will need to be employed. nih.gov These in vivo studies will be crucial for determining the compound's pharmacokinetic and pharmacodynamic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the development of this compound derivatives. nih.govnih.govmdpi.com These computational tools can be employed in various stages of the research process.

AI and ML algorithms can be used to build predictive models for the biological activity and physicochemical properties of novel quinazolinone derivatives. researchgate.net By analyzing the structure-activity relationships (SAR) of existing quinazolinones, these models can help in the de novo design of new compounds with improved potency and selectivity. mdpi.com Virtual screening of large compound libraries can identify other promising quinazolinone scaffolds, and AI can help predict their synthetic accessibility. springernature.com

Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles for synthesis and further testing. springernature.com This in silico approach can significantly reduce the time and cost associated with the early stages of drug development.

Potential for Derivatization towards New Research Tools and Probes

Beyond its direct therapeutic potential, this compound can serve as a scaffold for the development of valuable research tools and probes. Derivatization of the core structure can lead to the creation of molecules with specific functionalities.

For example, by incorporating fluorescent tags or biotin (B1667282) labels, derivatives of this compound can be synthesized to serve as chemical probes. These probes can be used in cellular imaging studies to visualize the subcellular localization of the compound and its molecular targets. They can also be employed in affinity chromatography experiments to pull down and identify binding partners, further elucidating the compound's mechanism of action.

Moreover, the creation of a library of derivatives with systematic modifications to the methyl groups and other positions on the quinazolinone ring will be essential for establishing a comprehensive structure-activity relationship (SAR). mdpi.com This information is invaluable for optimizing the lead compound and designing future generations of more effective and specific therapeutic agents.

Q & A

What are the established synthetic methodologies for 1,6-dimethylquinazolin-4(1H)-one and its derivatives?

Basic Research Focus
The synthesis typically involves solvent-free condensation of anthranilamide with ketones under acidic catalysis (e.g., HNO₃ or H₂SO₄), followed by nitration or functionalization steps. For example, 6,8-dinitro derivatives are synthesized by nitrating intermediates in concentrated H₂SO₄ . Key parameters include reflux conditions (30–60 minutes) and stoichiometric ratios of reactants. Characterization employs IR, ¹H/¹³C NMR, HRMS, and X-ray crystallography to confirm regiochemistry and purity .

How are structural ambiguities in dihydroquinazolinone derivatives resolved during characterization?

Basic Research Focus
X-ray diffraction (XRD) is critical for resolving stereochemical ambiguities. For instance, XRD analysis of 3-(3-nitrobenzylideneamino)-2,3-dihydro-2,2-dimethylquinazolin-4(1H)-one confirmed the imine tautomerization and non-planar conformation of the quinazolinone ring. Complementary techniques like NOESY NMR can clarify dynamic conformational changes in solution .

How can reaction conditions be optimized to improve yields of this compound derivatives?

Advanced Research Focus
Optimization involves screening catalysts (e.g., heterogeneous acids), solvents, and temperature. For example, using triethylamine as a base in DCM improves regioselectivity during nitration. Microwave-assisted synthesis has reduced reaction times (e.g., 15 minutes vs. 6 hours) while maintaining >90% yields . Design of Experiments (DoE) approaches, such as response surface methodology, can systematically identify optimal conditions .

How do computational methods aid in resolving contradictions between crystallographic and spectroscopic data?

Advanced Research Focus
Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) and density functional theory (DFT) calculations can reconcile discrepancies. For example, MD simulations of ligand-protein complexes validated the stability of docking poses predicted by XRD, while DFT elucidated electronic effects influencing NMR chemical shifts .

What computational strategies are effective in predicting the biological activity of this compound derivatives?

Advanced Research Focus
Molecular docking against target proteins (e.g., Leishmania pyridoxal kinase) combined with MD simulations and MM/PBSA free-energy calculations provides robust activity predictions. AutoDock Vina and GOLD are preferred for docking, while Desmond or AMBER are used for simulations. Validation metrics include RMSD (<2 Å) and binding energy (<−8 kcal/mol) .

How can structure-activity relationships (SARs) guide the design of anti-leishmanial quinazolinones?

Advanced Research Focus
SAR studies highlight the importance of nitro groups at C6/C8 for Leishmania inhibition. For example, 6,8-dinitro derivatives (e.g., 3a) showed IC₅₀ values <100 μM against L. donovani due to enhanced hydrogen bonding with Trypanothione Reductase. Substituent effects are quantified using QSAR models with descriptors like logP and polar surface area .

How can researchers address discrepancies between in silico predictions and in vitro assay results?

Advanced Research Focus
Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:

  • Validating docking poses with MD simulations.
  • Incorporating entropy corrections (e.g., MM/GBSA).
  • Testing analogues with modified substituents (e.g., replacing nitro with methoxy groups) to refine SARs .

What QSAR models are applicable for antileishmanial quinazolinones?

Advanced Research Focus
Genetic algorithm-coupled partial least squares (GA-PLS) and artificial neural networks (ANNs) effectively predict pIC₅₀ values. Key descriptors include topological polar surface area (TPSA), molecular weight, and hydrogen-bond acceptor count. Models with R² >0.98 and Q² >0.94 are considered robust .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethylquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1,6-Dimethylquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.